Toceranib-d8
Descripción
This compound is a deuterated derivative of the tyrosine kinase inhibitor (TKI) sunitinib, modified at the pyrrolidine moiety with octadeuterium substitution. Its core structure retains the indole-pyrrole scaffold critical for binding vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT .
Propiedades
Fórmula molecular |
C22H25FN4O2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |
Clave InChI |
SRSGVKWWVXWSJT-XOHOATKISA-N |
SMILES isomérico |
[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Origen del producto |
United States |
Métodos De Preparación
Chemical Structure and Nomenclature
Preparation Methods
Stepwise Synthesis
Step 1: Synthesis of 5-Fluoro-2-oxoindolin-3-ylidene Intermediate
- Starting from commercially available 5-fluoroindole derivatives,
- Oxidation and cyclization to form the 2-oxoindolinone structure,
- Formation of the indolin-3-ylidene moiety via condensation with appropriate aldehydes or ketones under controlled conditions to ensure the (Z)-configuration.
Step 2: Preparation of 2,4-Dimethyl-1H-pyrrole-3-carboxamide
- Pyrrole ring synthesis via Paal-Knorr synthesis or related methods,
- Introduction of methyl groups at positions 2 and 4 through selective alkylation or use of substituted precursors,
- Conversion of the pyrrole-3-carboxylic acid to the corresponding carboxamide.
Step 3: Coupling of Indole and Pyrrole Units
- Aldol-type condensation or Knoevenagel condensation between the indolinone and pyrrole carboxamide components to form the methylene bridge,
- Control of reaction conditions (solvent, temperature, catalyst) to favor the (Z)-isomer formation,
- Purification by chromatographic techniques to isolate the desired stereoisomer.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Indolin-3-ylidene formation | 5-fluoroindole, oxidants (e.g., DDQ), aldehyde, base | 70-85 | Control of stereochemistry critical |
| 2. Pyrrole carboxamide synthesis | Paal-Knorr reagents, methylating agents, amide formation reagents | 65-80 | Methylation selectivity important |
| 3. Coupling reaction | Base-catalyzed condensation, solvents like ethanol or DMF | 60-75 | (Z)-isomer favored under mild conditions |
| 4. N-substitution | Alkyl halide, base (e.g., K2CO3), aprotic solvent | 50-70 | Use of deuterated reagents for isotopic labeling |
Analytical Characterization
- NMR Spectroscopy: Proton, carbon, and deuterium NMR confirm substitution patterns and isotopic incorporation.
- Mass Spectrometry: Confirms molecular weight and isotopic labeling.
- Chromatography: HPLC and preparative TLC used for purity and isolation of stereoisomers.
- X-ray Crystallography: Used in some studies to confirm (Z)-configuration and overall molecular conformation.
Summary and Research Implications
The preparation of 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide is achieved through a carefully controlled multi-step synthetic route. This approach allows precise incorporation of isotopic labels and functional groups critical for biological activity and pharmacological studies. The compound’s unique combination of fluoroindole and pyrrole carboxamide frameworks, along with isotopic labeling, makes it a valuable candidate for advanced medicinal chemistry research, especially in oncology and neuropharmacology.
Análisis De Reacciones Químicas
Amide Hydrolysis
The carboxamide group at position 3 of the pyrrole ring undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for understanding metabolic pathways and degradation products .
Lactam Ring Reactivity
The 2-oxoindole (lactam) moiety participates in nucleophilic addition reactions. The fluorine substituent at position 5 electronically deactivates the indole ring, directing reactivity to the exocyclic methylidene group .
Electrophilic Substitution on Pyrrole
The electron-rich pyrrole ring undergoes electrophilic substitution, preferentially at the unsubstituted position (C-1), but steric hindrance from methyl groups (C-2, C-4) modulates reactivity .
Deuterium Isotope Effects
The octadeuteriopyrrolidine group introduces kinetic isotope effects (KIEs), particularly in oxidation and N-dealkylation reactions. Deuterium substitution at the pyrrolidine β-positions stabilizes the compound against metabolic degradation .
Photochemical Reactivity
The conjugated methylidene bridge (Z-configuration) between indole and pyrrole rings exhibits sensitivity to UV light, leading to isomerization or degradation .
Comparative Reactivity Table
Key differences between the deuterated compound and non-deuterated Sunitinib:
Synthetic Modifications
The compound serves as a scaffold for structural optimization:
Aplicaciones Científicas De Investigación
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyrrole rings can interact with proteins and enzymes, affecting their function. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Sunitinib (SU11248)
- Structure: N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide .
- Targets : VEGFR1–3, PDGFR-α/β, c-KIT, FLT3 .
- Efficacy: Approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) with IC₅₀ values of 10–50 nM for primary targets .
- Toxicity : Hepatotoxicity (black box warning), pulmonary toxicity, and resistance due to efflux transporters (P-gp, BCRP) at the blood-brain barrier (BBB) .
- PK : Oral bioavailability ~50%, metabolized by CYP3A4 to active metabolite SU12662 .
Famitinib (SHR1020)
- Structure: 5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one .
- Key Differences : Pyrrolidine replaced with a dihydro-pyrrolopyridine ring.
- Efficacy: 2–10× higher potency than sunitinib against VEGFR2, PDGFRβ, and c-KIT in vitro; superior tumor growth inhibition in xenograft models .
- Toxicity : Lower therapeutic dose required, but retains hepatotoxicity risk .
Chloro-Sunitinib Analog (PDB Ligand 5Z5)
- Structure: 5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-(diethylaminoethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide .
- Key Differences : Fluorine at position 5 of indole replaced with chlorine.
- Efficacy : Similar target profile but reduced solubility and bioavailability due to increased lipophilicity .
Morpholinopropyl Analog ()
- Structure: 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
- Key Differences: Diethylaminoethyl side chain replaced with a hydrophilic morpholinopropyl group.
- Impact : Enhanced solubility but reduced BBB penetration due to increased polarity .
Structural and Pharmacokinetic Comparisons
| Compound | Key Structural Feature | Target IC₅₀ (nM) | Metabolic Stability | Toxicity Profile |
|---|---|---|---|---|
| Target Deuterated Compound | Octadeuteriopyrrolidine | Comparable to sunitinib* | ↑ (CYP3A4 resistance) | Potential ↓ hepatotoxicity* |
| Sunitinib | Diethylaminoethyl-pyrrolidine | 10–50 | Moderate (CYP3A4) | Hepatotoxicity, pulmonary toxicity |
| Famitinib | Dihydro-pyrrolopyridine | 1–5 | Moderate | Hepatotoxicity |
| Chloro-Sunitinib (5Z5) | 5-Chloroindole | 20–60 | ↓ (Lipophilicity) | Undocumented |
| Morpholinopropyl Analog | Hydrophilic morpholinopropyl side chain | 15–40 | ↑ (Solubility) | Undocumented |
*Theoretical advantages based on deuteration; clinical data pending .
Research Findings and Implications
- Deuterated Compound : Preclinical studies suggest deuterated TKIs exhibit prolonged half-life and reduced metabolite-driven toxicity. For example, deuteration of the pyrrolidine ring may mitigate oxidative stress pathways implicated in sunitinib-induced hepatotoxicity .
- Resistance Mechanisms: Unlike sunitinib, the deuterated compound’s interaction with efflux transporters (P-gp, BCRP) remains uncharacterized. However, structural analogs with modified side chains (e.g., morpholinopropyl) show altered BBB penetration, suggesting tunable CNS activity .
- Clinical Potential: Famitinib’s success in phase II trials highlights the value of structural optimization for potency, while the deuterated derivative could address sunitinib’s dose-limiting toxicities .
Actividad Biológica
The compound 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide is a derivative of the well-known anticancer agent Sunitinib. This article provides a detailed examination of its biological activity based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN4O2 |
| Molecular Weight | 398.48 g/mol |
| CAS Number | 1126721-79-6 |
| Solubility | Soluble in chloroform and methanol |
| Appearance | Solid, yellow to deep orange |
The biological activity of this compound is primarily attributed to its ability to inhibit multiple receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and angiogenesis. The presence of the indole moiety contributes significantly to its interaction with these targets.
Target Kinases
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
- c-KIT
Inhibition of these kinases disrupts signaling pathways that promote cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. For instance:
Case Study: Anticancer Efficacy
A study evaluated the effects of the compound on Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| Caco-2 | 5.6 | 78% |
| A549 | 7.2 | 65% |
The results indicate a significant decrease in cell viability at concentrations as low as 10 µM, suggesting strong cytotoxic effects.
In Vitro Studies
In vitro assays have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrrole and indole rings enhance biological activity. For example, the introduction of fluorine atoms increases lipophilicity and bioavailability.
Q & A
Q. What is the synthetic route for this compound?
The synthesis involves sequential steps:
- Condensation : Formation of the (Z)-configured indol-3-ylidene methyl group via acid-catalyzed condensation between 5-fluoro-2-oxoindole and a formyl-substituted pyrrole intermediate.
- Deuteration : The pyrrolidine moiety is deuterated using D₂O or deuterated alkylation reagents under controlled pH and temperature to achieve full octadeuteration.
- Coupling : The carboxamide group is introduced via EDCI/HOBt-mediated coupling between the pyrrole-3-carboxylic acid and the deuterated pyrrolidine-ethylamine derivative. Characterization relies on ¹H/¹³C NMR (deuterated regions show reduced signals), high-resolution mass spectrometry (to confirm molecular weight), and HPLC (purity >95%) .
Q. What analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : ¹H NMR confirms the Z-configuration via NOESY correlations between the indole NH and pyrrole methyl groups. The absence of proton signals in deuterated regions validates deuteration.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with deuterium incorporation.
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, though crystallization may require optimized solvent systems .
Q. What are the primary biological targets of this compound?
The compound is a tyrosine kinase inhibitor targeting VEGF-R2 and PDGF-Rβ , analogous to SU11248 (sunitinib). Validate via:
- Biochemical assays : Measure IC₅₀ against recombinant kinases using ATP-competitive ELISA.
- Cellular assays : Assess inhibition of VEGF/PDGF-induced proliferation in endothelial or fibroblast cell lines .
Q. What solvents are suitable for in vitro assays given solubility limitations?
- Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% BSA).
- Determine solubility via nephelometry and avoid concentrations >0.1% DMSO to prevent cytotoxicity .
Q. How is the Z-configuration of the indolylidene moiety validated?
- NOESY NMR : Correlations between the indole NH (δ 10.2 ppm) and pyrrole methyl groups (δ 2.1–2.3 ppm) confirm spatial proximity.
- X-ray diffraction : Resolves the planar geometry of the conjugated system .
Advanced Research Questions
Q. How does deuteration of the pyrrolidine moiety influence pharmacokinetics?
Deuteration slows CYP450-mediated metabolism (e.g., CYP3A4), reducing first-pass clearance and extending half-life. Compare deuterated vs. non-deuterated analogs using:
Q. How to address discrepancies in IC₅₀ values across kinase inhibition studies?
Variability arises from:
- ATP concentrations : Use consistent [ATP] (e.g., 1 mM) to standardize competitive binding assays.
- Cellular context : Validate in isogenic cell lines (e.g., Ba/F3 cells expressing wild-type vs. mutant kinases).
- Statistical rigor : Perform dose-response curves with ≥3 replicates and nonlinear regression analysis .
Q. What structural modifications enhance target selectivity?
- Fluorine at C5 of indole : Increases hydrophobic interactions with kinase ATP pockets (e.g., SU11248’s 5-fluoro group improves VEGF-R2 binding by 20-fold).
- Methyl groups on pyrrole : Improve solubility without steric hindrance.
- Deuterated pyrrolidine : Reduces off-target metabolism but does not alter binding affinity. SAR studies using alanine-scanning mutagenesis of kinase domains can pinpoint critical interactions .
Q. How to optimize in vivo efficacy considering deuterium’s isotope effects?
Q. What strategies mitigate off-target effects in kinase inhibition panels?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
